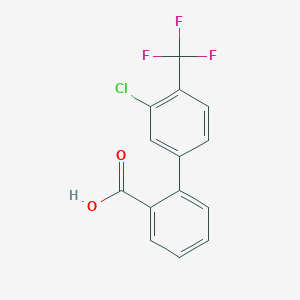

3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid

Description

Substituent Effects on Planarity

Electronic Interactions

Properties

IUPAC Name |

2-[3-chloro-4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-12-7-8(5-6-11(12)14(16,17)18)9-3-1-2-4-10(9)13(19)20/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBPEAMTGIGDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594336 | |

| Record name | 3'-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442670-42-0 | |

| Record name | 3'-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathway Overview

This method, detailed in U.S. Patent 20030055285, involves sequential functionalization of a methyl-substituted biphenylcarbonitrile precursor:

Radical Chlorination :

- Substrate : 4'-Methyl-2-biphenylcarbonitrile.

- Conditions : Free-radical chlorination under UV light (halogen or mercury lamps) at 50–150°C with chlorine gas.

- Catalysts : Radical initiators (e.g., benzoyl peroxide, AIBN) enhance methyl-to-trichloromethyl conversion.

- Outcome : 4'-Trichloromethyl-2-biphenylcarbonitrile is obtained with >95% conversion.

Fluorination :

Hydrolysis :

Key Data :

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Chlorination | Cl₂, UV light | 120 | 63 |

| Fluorination | HF, SbCl₃ | 110 | 93 |

| Hydrolysis | H₂O, ZnCl₂ | 120 | 88 |

Advantages and Limitations

- Advantages : High regioselectivity, minimal byproducts.

- Limitations : Handling HF and chlorine gas requires specialized equipment.

Synthesis via Benzaldehyde Intermediate

Pathway Description

This approach, from CN113968775A, constructs the trifluoromethyl-chlorophenyl moiety before forming the biphenyl backbone:

Chlorination of 3,4-Dimethyl Chlorobenzene :

Fluorination :

Oxidation to Carboxylic Acid :

Biphenyl Formation :

Key Reaction :

$$

\text{4-Chloro-2-trifluoromethylbenzoyl chloride} + \text{3-Carboxyphenylboronic acid} \xrightarrow{\text{Pd, Base}} \text{Target Compound}

$$

Direct Suzuki Coupling Approach

Modular Synthesis

This route leverages palladium-catalyzed cross-coupling to assemble the biphenyl framework:

Synthesis of Halogenated Components :

Coupling Conditions :

Optimization Insight :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-4’-(trifluoromethyl)-2-biphenylcarboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Pharmaceutical Applications

3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting metabolic disorders and cancer therapies.

Case Study: Synthesis of Triazole Fungicides

One prominent application is in the synthesis of triazole fungicides, such as clobetazole. The compound acts as a precursor for developing active pharmaceutical ingredients (APIs) that exhibit antifungal properties. The synthetic route includes:

- Step 1 : Preparation of 4-chloro-2-trifluoromethyl-acetophenone from the biphenylcarboxylic acid.

- Step 2 : Coupling reactions to form triazole derivatives.

Agricultural Chemistry

In agriculture, this compound is used as an intermediate for synthesizing pesticides and herbicides. Its trifluoromethyl group enhances biological activity and stability.

Example: Pesticide Development

Research indicates that derivatives of this compound are effective against various plant pathogens. The synthesis of these compounds involves:

- Step 1 : Chlorination of biphenyl derivatives.

- Step 2 : Formation of carboxylic acid derivatives through hydrolysis.

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of liquid crystals and polymers due to its unique electronic properties.

Research Findings

Recent studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and optical properties, making it suitable for advanced materials in electronics.

Data Tables

| Application Area | Compound Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for APIs | Targeting metabolic disorders and cancer |

| Agricultural Chemistry | Synthesis of fungicides/herbicides | Enhanced biological activity |

| Material Science | Development of liquid crystals | Improved thermal stability and optical properties |

Mechanism of Action

The mechanism by which 3’-Chloro-4’-(trifluoromethyl)-2-biphenylcarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and related biphenylcarboxylic acid derivatives:

Key Observations:

- Substituent Effects: The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to methyl (4'-CH₃) or hydrogen analogs. This enhances membrane permeability, a critical factor in drug design. Fluorine substituents (e.g., in CAS 1261965-53-0) improve metabolic stability but may reduce solubility in aqueous media .

Solubility Trends :

- Compounds with polar groups (e.g., -COOH) exhibit improved solubility in basic conditions. However, trifluoromethyl and chloro groups reduce aqueous solubility due to hydrophobicity.

- 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid (285.10 g/mol) has higher lipophilicity than the target compound, likely due to dual chloro substituents .

Biological Activity

Chemical Identity

3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid, with the CAS number 442670-42-0, is a compound characterized by its molecular formula and a molecular weight of approximately 300.66 g/mol. This compound features a biphenyl structure with a carboxylic acid functional group, a chlorine atom, and a trifluoromethyl group, which contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets, including nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation.

PPAR Activation

Research indicates that compounds with similar structures can act as selective agonists for PPAR subtypes. For example, modifications in the chemical structure of biphenylcarboxylic acids have shown to enhance selectivity for PPARα, which is involved in fatty acid oxidation and glucose metabolism . The trifluoromethyl group in this compound may enhance hydrophobic interactions within the receptor's binding pocket, potentially increasing its agonistic activity.

Study on PPARα Selectivity

A study explored the structural modifications of biphenyl derivatives to improve their selectivity for PPARα. The introduction of bulky groups such as trifluoromethyl was found to enhance binding affinity and activation potential towards PPARα compared to other subtypes . This suggests that this compound might exhibit significant biological activity through its interaction with these receptors.

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | Varies (e.g., ) | |

| Molecular Weight | 300.66 g/mol | Varies |

| Biological Target | PPARα | PPARγ, PPARδ |

| Toxicity Studies Available | Limited | Available for some related compounds |

| Agonistic Activity | Potentially high | Varies |

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid, and how can reaction efficiency be evaluated?

- Methodology :

- Suzuki-Miyaura Cross-Coupling : Utilize palladium catalysts to couple halogenated biphenyl precursors with trifluoromethyl-substituted aryl boronic acids. Monitor reaction progress via TLC or HPLC .

- Acid Chloride Formation : Convert intermediates to carboxylic acid derivatives using thionyl chloride or other chlorinating agents. Purify via recrystallization or column chromatography .

- Efficiency Metrics : Calculate yield, purity (HPLC), and atom economy. Compare energy input (e.g., reaction time, temperature) across methods .

Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Use , , and -NMR to confirm substituent positions and trifluoromethyl group integrity .

- X-ray Diffraction (XRD) : Resolve crystal structure to validate stereochemistry and intermolecular interactions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns .

- HPLC-PDA : Assess purity and detect impurities (>95% purity threshold for research-grade material) .

Q. How can solubility parameters in different solvents be determined experimentally?

- Methodology :

- Shake-Flask Method : Saturate solvents (e.g., DMSO, ethanol, water) with the compound, filter, and quantify concentration via UV-Vis spectroscopy .

- Hansen Solubility Parameters : Calculate dispersion, polarity, and hydrogen-bonding contributions to predict solvent compatibility .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthesis batches be resolved?

- Methodology :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized derivatives) .

- Control Experiments : Repeat reactions with purified starting materials to isolate variables (e.g., catalyst purity, moisture levels) .

- Crystallography : Compare XRD data across batches to detect polymorphic variations .

Q. What computational methods predict the compound’s reactivity and interactions with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potentials and frontier molecular orbitals to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding affinities with enzymes or receptors using software like AutoDock or Schrödinger .

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies optimize reaction conditions for scale-up using factorial design?

- Methodology :

- Full Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) at multiple levels to identify interactions .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables and outputs (yield, purity) .

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR) for real-time adjustments .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) to identify confounding factors .

- Dose-Response Curves : Re-evaluate IC values under standardized protocols .

- Structural Analogues : Test derivatives to isolate functional group contributions to activity .

Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.